molecular formula C7H12O B1359785 Bicyclo[2.2.1]heptan-2-ol CAS No. 497-36-9

Bicyclo[2.2.1]heptan-2-ol

Cat. No.: B1359785
CAS No.: 497-36-9
M. Wt: 112.17 g/mol
InChI Key: ZQTYQMYDIHMKQB-DSYKOEDSSA-N
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Description

Bicyclo[2.2.1]heptan-2-ol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167460. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bicyclo[2.2.1]heptan-2-ol involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic ring system and subsequent reduction of the ketone to form the alcohol.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium hydroxide", "Hydrogen gas" ], "Reaction": [ "Step 1: Cyclohexanone is treated with methanol and sulfuric acid to form the corresponding methyl ketal.", "Step 2: The methyl ketal is then reduced with sodium borohydride in the presence of acetic acid to form the bicyclic ketone.", "Step 3: The bicyclic ketone is then reduced with sodium borohydride in the presence of acetic acid to form the bicyclic alcohol.", "Step 4: The bicyclic alcohol is then treated with sodium hydroxide and hydrogen gas to remove the ketal protecting group and form Bicyclo[2.2.1]heptan-2-ol." ] }

CAS No.

497-36-9

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m1/s1

InChI Key

ZQTYQMYDIHMKQB-DSYKOEDSSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@H]2O

SMILES

C1CC2CC1CC2O

Canonical SMILES

C1CC2CC1CC2O

1632-68-4
497-37-0
497-36-9
61277-90-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
Bicyclo[2.2.1]heptan-2-ol

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